![molecular formula C30H38O4Si2 B15174002 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione CAS No. 919782-47-1](/img/structure/B15174002.png)
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione is a chemical compound with the molecular formula C30H38O4Si2. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two triethylsilyl groups attached to the oxygen atoms at the 6 and 12 positions of the tetracene-5,11-dione core. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione typically involves the following steps:
Starting Material: The synthesis begins with tetracene-5,11-dione as the starting material.
Silylation Reaction: The tetracene-5,11-dione undergoes a silylation reaction with triethylsilyl chloride (TESCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Purification: The resulting product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a pure compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diol groups.
Substitution: The triethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used to replace the triethylsilyl groups under appropriate conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tetracene derivatives and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of organic semiconductors and materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione and its derivatives depends on the specific application and the molecular targets involvedThese interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracene-5,11-dione: The parent compound without the triethylsilyl groups.
6,12-Dihydroxytetracene-5,11-dione: A derivative with hydroxyl groups instead of triethylsilyl groups.
6,12-Dimethoxytetracene-5,11-dione: A derivative with methoxy groups instead of triethylsilyl groups
Uniqueness
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione is unique due to the presence of the triethylsilyl groups, which enhance its solubility in organic solvents and provide a handle for further functionalization.
Eigenschaften
CAS-Nummer |
919782-47-1 |
|---|---|
Molekularformel |
C30H38O4Si2 |
Molekulargewicht |
518.8 g/mol |
IUPAC-Name |
6,12-bis(triethylsilyloxy)tetracene-5,11-dione |
InChI |
InChI=1S/C30H38O4Si2/c1-7-35(8-2,9-3)33-29-23-19-15-13-17-21(23)28(32)26-25(29)27(31)22-18-14-16-20-24(22)30(26)34-36(10-4,11-5)12-6/h13-20H,7-12H2,1-6H3 |
InChI-Schlüssel |
MSCRCFJZMXRBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC1=C2C(=C(C3=CC=CC=C3C2=O)O[Si](CC)(CC)CC)C(=O)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)
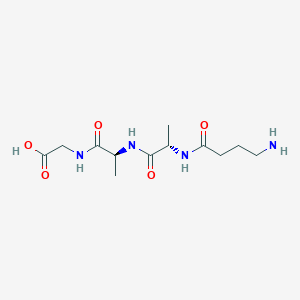
![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)
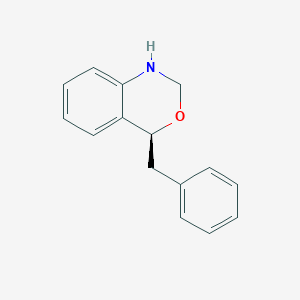

![Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15173964.png)
![(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)
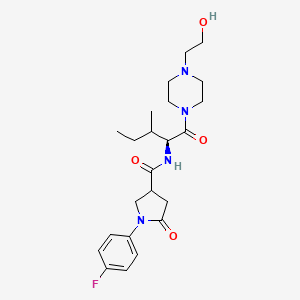
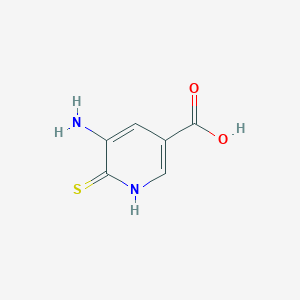

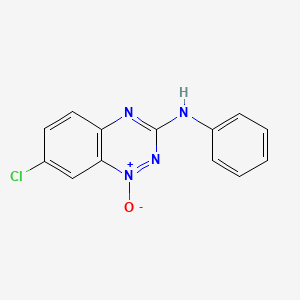
![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)
